N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide
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Overview
Description
N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with chloro and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide typically involves the reaction of 3-chloro-2-fluoroaniline with 2,4-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimization for large-scale operations. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Hydrolysis: Formation of 3-chloro-2-fluoroaniline and 2,4-difluorobenzoic acid.
Scientific Research Applications
N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Biological Research: It is used as a tool compound to study the effects of halogenated benzamides on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-fluorophenyl)-4-fluorobenzamide
- N-(3-chloro-2-fluorophenyl)-2,4-dichlorobenzamide
- N-(3-chloro-2-fluorophenyl)-2,4-dimethylbenzamide
Uniqueness
N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide is unique due to the specific arrangement of chloro and fluoro substituents on the benzamide core. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-9-2-1-3-11(12(9)17)18-13(19)8-5-4-7(15)6-10(8)16/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGTUPFPLYPKRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NC(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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